Product packaging for 1-Methyl-5-(pentafluoroethyl)-1H-imidazole(Cat. No.:)

1-Methyl-5-(pentafluoroethyl)-1H-imidazole

Cat. No.: B12863444
M. Wt: 200.11 g/mol
InChI Key: LDESSZQBDWYHCZ-UHFFFAOYSA-N
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Description

1-Methyl-5-(pentafluoroethyl)-1H-imidazole ( 1823245-93-7) is a fluorinated heterocyclic compound with the molecular formula C6H5F5N2 and a molecular weight of 200.110 g/mol . As an imidazole derivative, it features a planar five-membered aromatic ring structure containing two nitrogen atoms, which confers amphoteric properties and high solubility in polar solvents . The incorporation of a pentafluoroethyl group significantly alters the compound's electronic characteristics and lipophilicity, making it a valuable synthon in medicinal chemistry and materials science research. While specific biological data for this exact compound is limited, the imidazole scaffold is a privileged structure in drug discovery, found in numerous therapeutic agents with demonstrated antifungal, antibacterial, antiprotozoal, and antihypertensive activities . Fluorination is a common strategy in agrochemical and pharmaceutical development to modulate metabolic stability, bioavailability, and binding affinity. This compound serves as a key building block for the synthesis of more complex molecules, including dimeric structures like 1-methyl-2-{2-[1-methyl-5-(pentafluoroethyl)-1H-imidazol-2-yl]ethenyl}-4-(pentafluoroethyl)-1H-imidazole (CAS 141363-32-8) . It is intended for use as a standard in analytical research, an intermediate in organic synthesis, and for exploring structure-activity relationships in novel chemical entities. This product is provided FOR RESEARCH USE ONLY and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F5N2 B12863444 1-Methyl-5-(pentafluoroethyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5F5N2

Molecular Weight

200.11 g/mol

IUPAC Name

1-methyl-5-(1,1,2,2,2-pentafluoroethyl)imidazole

InChI

InChI=1S/C6H5F5N2/c1-13-3-12-2-4(13)5(7,8)6(9,10)11/h2-3H,1H3

InChI Key

LDESSZQBDWYHCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(C(F)(F)F)(F)F

Origin of Product

United States

Reactivity and Transformation Studies of 1 Methyl 5 Pentafluoroethyl 1h Imidazole

Reactivity at the Imidazole (B134444) Core

The imidazole ring is an amphoteric heterocycle, capable of acting as both an acid and a base. nih.gov The presence of a methyl group at the N-1 position prevents tautomerism, and the pentafluoroethyl group at the C-5 position profoundly impacts the electronic characteristics of the ring.

Electrophilic Substitution Reactions

The pentafluoroethyl group (C2F5) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect significantly deactivates the imidazole ring towards electrophilic aromatic substitution. In general, the C-5 position of N-alkylimidazoles is the most susceptible to electrophilic attack. nih.gov However, with the C-5 position already occupied and deactivated, electrophilic substitution on 1-methyl-5-(pentafluoroethyl)-1H-imidazole is expected to be challenging and require harsh reaction conditions.

If substitution were to occur, the most likely position for attack would be the C-4 position, which is generally the second most reactive site in 1-substituted imidazoles. The C-2 position is the least favored for electrophilic attack.

Table 1: Predicted Reactivity of this compound in Electrophilic Substitution

PositionPredicted ReactivityRationale
C-2Very LowStrong deactivation by the C2F5 group and inherent lower reactivity of this position towards electrophiles.
C-4LowDeactivated by the C2F5 group, but predicted to be the most likely site if a reaction occurs under forcing conditions.
C-5N/APosition is substituted.

Nucleophilic Substitution Reactions (e.g., Alkaline Hydrolysis)

The electron-withdrawing nature of the pentafluoroethyl group makes the imidazole ring more susceptible to nucleophilic attack. While the pentafluoroethyl group itself is generally stable to nucleophilic displacement from an aromatic ring, its presence can activate other positions on the ring towards nucleophilic substitution, particularly if a suitable leaving group is present.

Alkaline hydrolysis of the imidazole ring itself is a possibility under forcing conditions, potentially leading to ring-opening products. Studies on the hydrolysis of other imidazole derivatives, such as imidazole-2-ylidenes, have shown that the stability of the imidazole ring in aqueous environments can be influenced by substituents and solvent conditions.

There is limited specific information on the alkaline hydrolysis of this compound. However, by analogy with other imidazoles bearing strong electron-withdrawing groups, such as nitroimidazoles, it can be postulated that the ring is more susceptible to cleavage under strong alkaline conditions compared to unsubstituted or electron-rich imidazoles.

Reactions Involving Annular Nitrogen Atoms

The N-3 nitrogen atom of this compound possesses a lone pair of electrons and can act as a nucleophile or a base. However, the electron-withdrawing effect of the C2F5 group reduces the basicity of this nitrogen atom compared to 1-methylimidazole (B24206).

Despite the reduced basicity, the N-3 nitrogen can still undergo reactions such as quaternization with alkyl halides. This reaction leads to the formation of 1,3-dialkyl-5-(pentafluoroethyl)imidazolium salts.

Table 2: Quaternization Reaction of this compound

ReactantReagentProductConditions
This compoundMethyl Iodide (CH3I)1,3-Dimethyl-5-(pentafluoroethyl)imidazolium iodideTypically in a polar aprotic solvent (e.g., acetonitrile)
This compoundEthyl Bromide (CH3CH2Br)1-Ethyl-3-methyl-5-(pentafluoroethyl)imidazolium bromideHeating may be required

Note: This table represents expected reactions based on the general reactivity of N-alkylimidazoles.

Reactions Involving the Pentafluoroethyl Group

The pentafluoroethyl group is known for its high chemical and thermal stability.

Chemical Stability and Degradation Pathways

The carbon-fluorine bonds in the pentafluoroethyl group are exceptionally strong, rendering this group resistant to many chemical transformations. It is generally stable to both acidic and basic conditions that might affect other parts of the molecule. Degradation of the C2F5 group typically requires harsh conditions, such as reaction with strong reducing agents or at very high temperatures. The stability of perfluoroalkyl groups attached to heterocyclic rings is a well-established characteristic. rsc.org

Derivatization of the Fluoroalkyl Chain

Direct derivatization of the pentafluoroethyl chain is challenging due to the inertness of the C-F bonds. Reactions typically target the terminal CF3 group or involve the entire C2F5 unit. Some reactions reported for perfluoroalkyl groups on aromatic systems, which could potentially be applied, include:

Nucleophilic attack on the terminal carbon: While difficult, very strong nucleophiles might react with the terminal carbon of the pentafluoroethyl group, although this is not a common transformation.

Reductive defluorination: Potent reducing agents can sometimes effect the removal of fluorine atoms, but this is a non-selective and often destructive process.

Given the high stability of the pentafluoroethyl group, derivatization of this part of the molecule is generally not a primary synthetic route.

Photoinduced and Redox Reactivity Investigations

Extensive literature searches did not yield specific studies on the photoinduced and redox reactivity of this compound. Consequently, no experimental data regarding its photochemical transformations, quantum yields, or electrochemical behavior, such as oxidation and reduction potentials, can be provided at this time. Research in this specific area appears to be limited or not publicly available.

Computational and Theoretical Investigations of 1 Methyl 5 Pentafluoroethyl 1h Imidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.govresearchgate.net It is frequently employed to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate key electronic properties such as the distribution of electron density, molecular electrostatic potential, and dipole moment. For a molecule like 1-Methyl-5-(pentafluoroethyl)-1H-imidazole, DFT would provide insights into the influence of the electron-withdrawing pentafluoroethyl group on the imidazole (B134444) ring's aromaticity and reactivity. However, no specific DFT studies detailing these parameters for the title compound were found.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. By analyzing the interactions between filled and vacant orbitals, NBO can quantify the stability arising from electron delocalization. For this compound, NBO analysis would be instrumental in understanding the nature of the C-F bonds, the C-N bonds within the imidazole ring, and the interactions between the perfluoroalkyl chain and the heterocyclic core. Despite its utility, no published NBO analysis for this specific compound could be located.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a compound in various environments. For this compound, MD simulations could reveal the preferred rotational conformations of the pentafluoroethyl group relative to the imidazole ring and how the molecule interacts with solvents or biological macromolecules. At present, no such simulation data has been published.

Thermodynamic and Kinetic Studies of Reaction Pathways

Computational methods are invaluable for mapping out potential reaction mechanisms and determining the associated thermodynamic and kinetic parameters.

Reaction Mechanism Elucidation through Computational Methods

By calculating the energies of reactants, transition states, and products, computational chemistry can elucidate the step-by-step mechanism of chemical reactions. This approach could be used to investigate, for example, the synthesis of this compound or its potential degradation pathways. Such computational studies would provide a deeper understanding of its reactivity and stability. However, the scientific literature does not currently contain any computational elucidations of reaction mechanisms involving this compound.

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations focused on the predictive modeling of molecular interactions for the compound This compound were found.

While computational studies are common for various imidazole derivatives, including investigations into their electronic properties, reaction mechanisms, and potential as therapeutic agents, research on the pentafluoroethyl-substituted variant at the 5-position of 1-methyl-imidazole appears to be absent from the public domain.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the predictive modeling of molecular interactions for this compound at this time.

Q & A

Q. How to address contradictory data in reaction optimization (e.g., solvent vs. catalyst selection)?

  • Methodological Answer : Apply Design of Experiments (DoE) to resolve conflicts. For instance, a Plackett-Burman design can rank factors (e.g., solvent polarity, catalyst loading) affecting yield. Confirmation runs in THF/EtOH (3:1) with 5 mol% Pd(PPh₃)₄ may reconcile discrepancies from prior studies .

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